molecular formula C26H28N4O4S B2826047 5-(4-Benzylpiperidin-1-yl)-2-(4-(morpholinosulfonyl)phenyl)oxazole-4-carbonitrile CAS No. 941267-57-8

5-(4-Benzylpiperidin-1-yl)-2-(4-(morpholinosulfonyl)phenyl)oxazole-4-carbonitrile

Cat. No.: B2826047
CAS No.: 941267-57-8
M. Wt: 492.59
InChI Key: QHNDCKSVUZTFJH-UHFFFAOYSA-N
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Description

5-(4-Benzylpiperidin-1-yl)-2-(4-(morpholinosulfonyl)phenyl)oxazole-4-carbonitrile is a complex organic compound that belongs to the class of oxazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Benzylpiperidin-1-yl)-2-(4-(morpholinosulfonyl)phenyl)oxazole-4-carbonitrile typically involves multi-step organic reactions. The process may start with the preparation of the oxazole ring, followed by the introduction of the piperidine and morpholine groups. Common reagents used in these reactions include various acids, bases, and solvents under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors and purification systems such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine or benzyl groups.

    Reduction: Reduction reactions could be used to modify the oxazole ring or other functional groups.

    Substitution: Various substitution reactions can occur, especially at the phenyl and oxazole rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent for various diseases.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring and other functional groups may play a crucial role in binding to these targets, leading to a biological response.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Benzylpiperidin-1-yl)-2-phenyl-oxazole-4-carbonitrile
  • 5-(4-Benzylpiperidin-1-yl)-2-(4-morpholinophenyl)oxazole-4-carbonitrile

Uniqueness

The presence of both the morpholinosulfonyl and benzylpiperidinyl groups in 5-(4-Benzylpiperidin-1-yl)-2-(4-(morpholinosulfonyl)phenyl)oxazole-4-carbonitrile makes it unique compared to other similar compounds. These groups may enhance its biological activity and specificity.

Properties

IUPAC Name

5-(4-benzylpiperidin-1-yl)-2-(4-morpholin-4-ylsulfonylphenyl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O4S/c27-19-24-26(29-12-10-21(11-13-29)18-20-4-2-1-3-5-20)34-25(28-24)22-6-8-23(9-7-22)35(31,32)30-14-16-33-17-15-30/h1-9,21H,10-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHNDCKSVUZTFJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C3=C(N=C(O3)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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